4-Azidosulfonyl-benzoic acid pentafluorophenyl ester 4-Azidosulfonyl-benzoic acid pentafluorophenyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13576411
InChI: InChI=1S/C13H4F5N3O4S/c14-7-8(15)10(17)12(11(18)9(7)16)25-13(22)5-1-3-6(4-2-5)26(23,24)21-20-19/h1-4H
SMILES: C1=CC(=CC=C1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)S(=O)(=O)N=[N+]=[N-]
Molecular Formula: C13H4F5N3O4S
Molecular Weight: 393.25 g/mol

4-Azidosulfonyl-benzoic acid pentafluorophenyl ester

CAS No.:

Cat. No.: VC13576411

Molecular Formula: C13H4F5N3O4S

Molecular Weight: 393.25 g/mol

* For research use only. Not for human or veterinary use.

4-Azidosulfonyl-benzoic acid pentafluorophenyl ester -

Specification

Molecular Formula C13H4F5N3O4S
Molecular Weight 393.25 g/mol
IUPAC Name (2,3,4,5,6-pentafluorophenyl) 4-azidosulfonylbenzoate
Standard InChI InChI=1S/C13H4F5N3O4S/c14-7-8(15)10(17)12(11(18)9(7)16)25-13(22)5-1-3-6(4-2-5)26(23,24)21-20-19/h1-4H
Standard InChI Key CMKZHNRDAKTESB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)S(=O)(=O)N=[N+]=[N-]
Canonical SMILES C1=CC(=CC=C1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)S(=O)(=O)N=[N+]=[N-]

Introduction

Chemical Structure and Properties

Molecular Composition

The compound features a benzoic acid backbone substituted with an azidosulfonyl group (-SO₂N₃) at the para position and a pentafluorophenyl ester moiety. Its molecular formula is C₁₃H₄F₅N₃O₄S, with a molecular weight of 393.25 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1427502-23-5
Molecular FormulaC₁₃H₄F₅N₃O₄S
Molecular Weight393.25 g/mol
IUPAC Name(2,3,4,5,6-Pentafluorophenyl) 4-azidosulfonylbenzoate
SolubilitySoluble in polar aprotic solvents (e.g., DMF, THF)

Spectroscopic Characteristics

  • ¹H NMR: Signals correspond to aromatic protons (δ 7.5–8.5 ppm) and pentafluorophenyl groups (δ 6.5–7.0 ppm) .

  • ¹⁹F NMR: Distinct peaks for ortho-, meta-, and para-fluorines at δ -152 to -164 ppm .

  • IR Spectroscopy: Stretching vibrations for sulfonyl (SO₂, ~1350 cm⁻¹) and azide (N₃, ~2100 cm⁻¹) groups .

Synthesis and Manufacturing

Synthetic Route

The compound is synthesized via a two-step process:

  • Sulfonation: Benzoic acid is sulfonated to introduce the azidosulfonyl group using chlorosulfonic acid and sodium azide .

  • Esterification: The resultant 4-azidosulfonyl-benzoic acid reacts with pentafluorophenol in the presence of dicyclohexylcarbodiimide (DCC) as a coupling agent .

Table 2: Optimized Reaction Conditions

ParameterValue
Coupling AgentDCC or EDC·HCl
SolventDichloromethane or THF
Temperature0–25°C
Yield55–70%

Industrial Production

Suppliers such as AK Scientific and BroadPharm produce the compound at ≥95% purity, with storage recommendations at -20°C to prevent azide degradation .

Applications in Research

Bioconjugation Chemistry

The pentafluorophenyl ester acts as a leaving group, enabling efficient acyl transfer reactions with amines or alcohols. This reactivity is exploited for:

  • Oligonucleotide Modification: Site-specific labeling via Staudinger ligation, where the azide reacts with phosphine esters .

  • Protein Functionalization: Introduction of fluorophores or crosslinkers into peptides .

Materials Science

  • Polymer Crosslinking: Used in RAFT polymerization to create photocleavable block copolymers for nanoporous films .

  • Surface Functionalization: Anchors biomolecules to fluorinated substrates for biosensors .

Table 3: Comparative Reactivity in Conjugation Reactions

SubstrateReaction Efficiency (%)
Primary Amines>90
Thiols<10
Hydroxyl Groups40–60

Recent Advances and Future Directions

Nanotechnology

Functionalized nanoparticles using this reagent show promise in targeted drug delivery, leveraging its bioorthogonal reactivity .

Click Chemistry

Emerging applications in Cu-free click reactions for live-cell imaging, minimizing copper toxicity .

Challenges

  • Azide Stability: Degradation under UV light necessitates stabilized formulations .

  • Cost-Efficiency: High production costs limit large-scale use .

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